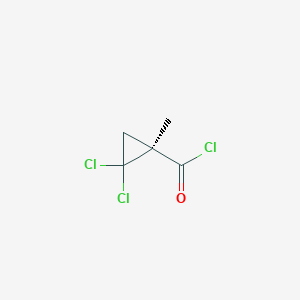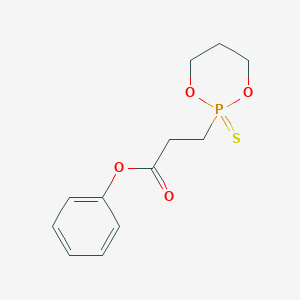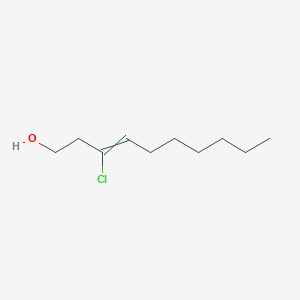![molecular formula C11H9NO6 B12531263 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- CAS No. 671223-57-7](/img/structure/B12531263.png)
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- is a complex organic compound with a unique structure that includes a furanone ring and a nitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- typically involves multiple steps. One common method includes the reaction of a furanone derivative with a nitrobenzoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. The temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase the reaction rate and yield. The industrial process also emphasizes the importance of safety and environmental considerations, ensuring that the production is both economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various bases and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted furanone compounds.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furanone ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have similar structural features and are studied for their antifungal activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
What sets 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- apart is its unique combination of a furanone ring and a nitrobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propiedades
Número CAS |
671223-57-7 |
|---|---|
Fórmula molecular |
C11H9NO6 |
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
[(3R)-5-oxooxolan-3-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C11H9NO6/c13-10-5-7(6-17-10)18-11(14)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2/t7-/m1/s1 |
Clave InChI |
BMYDUCXHKAQXEP-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1C(COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
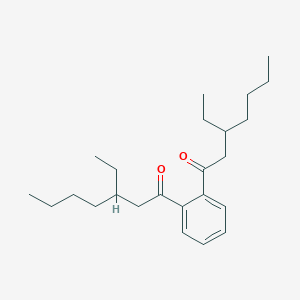
![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
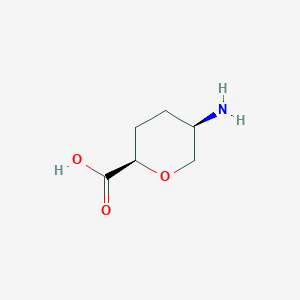
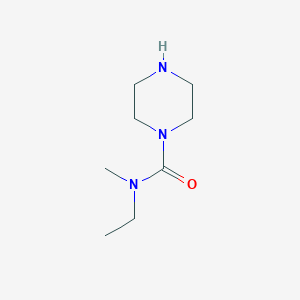
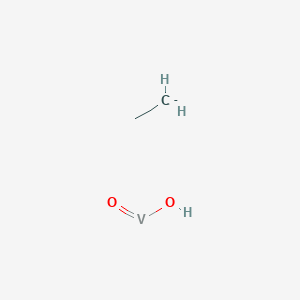
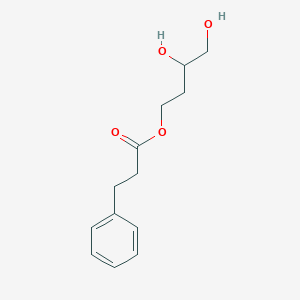
![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
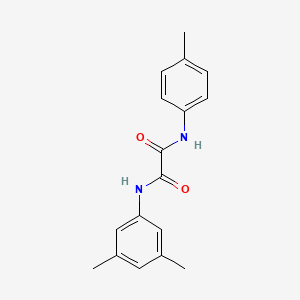
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
